molecular formula C9H11ClN2O2 B2688430 Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride CAS No. 2416234-56-3

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride

Cat. No.: B2688430
CAS No.: 2416234-56-3
M. Wt: 214.65
InChI Key: RPWACHCCTRVMFV-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyridine derivative, followed by cyclization to form the pyrrolo[3,2-b]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:

Uniqueness

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6;/h2-3,10H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUXIKMOUGKOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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